



# Combining Leramistat with Other Therapies: Application Notes and Protocols for Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Leramistat |           |
| Cat. No.:            | B12391344  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of **Leramistat** (formerly MBS2320), a first-in-class mitochondrial complex I inhibitor, in combination with other therapies, particularly in the context of rheumatoid arthritis (RA). The protocols and data presented are based on findings from preclinical and early-phase clinical studies. **Leramistat**'s unique mechanism of action, which involves augmenting the body's natural tissue repair processes without suppressing the immune system, makes it a promising candidate for combination therapy.[1][2]

### **Mechanism of Action**

**Leramistat** selectively inhibits mitochondrial complex I, a key component of the electron transport chain.[1][3] This modulation of cellular metabolism is thought to initiate a signaling cascade that promotes the recruitment of progenitor cells and the restoration of damaged tissues.[1][3] In the context of RA, this dual action translates to a reduction in inflammation and the promotion of bone remodeling, offering a potential advantage over therapies that solely target inflammation.[4][5][6]

# Preclinical and Clinical Observations in Combination Therapy



Clinical studies have explored the use of **Leramistat** in patients with RA, often as an add-on therapy to methotrexate, a standard disease-modifying antirheumatic drug (DMARD).[6][7][8] A Phase 1 study in RA patients demonstrated that **Leramistat** did not interact with methotrexate. [5] Furthermore, a Phase 2b clinical trial in patients with an inadequate response to methotrexate showed that while the primary endpoint of improving ACR20 was not met, **Leramistat** treatment led to a statistically significant reduction in bone erosions, a key feature of RA progression.[2][9] These findings support the rationale for combining **Leramistat** with DMARDs to address both the inflammatory and the structural damage aspects of RA.

Preclinical evidence in a mouse model of collagen-induced arthritis (CIA) has shown that **Leramistat** (MBS2320) not only reduces inflammation but also promotes the formation of new osteoid layers, indicating active bone repair.

# **Quantitative Data Summary**

The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Activity of Leramistat

| Cell Line/Assay       | Parameter                 | Value         | Reference    |
|-----------------------|---------------------------|---------------|--------------|
| THP-1 human monocytes | ATP production inhibition | IC50: 0.63 μM | INVALID-LINK |

Table 2: Clinical Trial Data for Leramistat in Combination with Methotrexate



| Study Phase           | Patient<br>Population                                                       | Primary<br>Endpoint     | Key<br>Secondary<br>Endpoint<br>Outcome                      | Reference |
|-----------------------|-----------------------------------------------------------------------------|-------------------------|--------------------------------------------------------------|-----------|
| Phase 2b (IST-<br>06) | Moderate-to-<br>severe RA with<br>inadequate<br>response to<br>methotrexate | ACR20 response          | Statistically<br>significant<br>reduction in bone<br>erosion | [2][9]    |
| Phase 2a              | Active RA on background methotrexate                                        | Safety and tolerability | Evidence of<br>clinical benefit<br>(ACR20, DAS28-<br>CRP)    | [6]       |
| Phase 1               | RA patients on background methotrexate                                      | Pharmacokinetic<br>s    | No drug-drug interaction observed                            | [5]       |

# **Experimental Protocols**

# In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice with Combination Therapy

This protocol describes a general framework for evaluating the efficacy of **Leramistat** in combination with methotrexate in a CIA mouse model.

- 1. Animals and Housing:
- Male DBA/1J mice, 8-10 weeks old.
- House in specific pathogen-free (SPF) conditions.[10]
- 2. Induction of CIA:
- Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 μL of the emulsion intradermally at the base of the tail.



 Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 μL of the emulsion intradermally at a site different from the primary injection.[10]

#### 3. Treatment Groups:

- Vehicle control (e.g., saline or appropriate vehicle for both drugs).
- Leramistat alone (dose to be determined by dose-ranging studies, administered orally).
- Methotrexate alone (e.g., 1-5 mg/kg, administered intraperitoneally, once or twice weekly).
   [11]
- Leramistat and Methotrexate combination.

#### 4. Treatment Schedule:

 Begin treatment upon the first signs of arthritis (typically around day 24-28) and continue for a predefined period (e.g., 3-4 weeks).

#### 5. Assessment of Arthritis:

- Clinical Scoring: Score paws for erythema and swelling on a scale of 0-4, with a maximum score of 16 per mouse.[12]
- Paw Thickness: Measure paw thickness using a digital caliper.
- Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.
- Micro-CT Analysis: Perform micro-computed tomography on the joints to quantify bone erosion and changes in bone architecture.[11]

## In Vitro Model: Osteoclast Differentiation Assay

This protocol is for assessing the direct effects of **Leramistat**, alone or in combination, on osteoclast formation.



#### 1. Cell Culture:

- Isolate bone marrow-derived macrophages (BMMs) from the femurs and tibias of mice.
- Culture BMMs in α-MEM supplemented with 10% FBS, antibiotics, and M-CSF (macrophage colony-stimulating factor) to generate osteoclast precursors.[13]
- 2. Osteoclast Differentiation:
- Plate osteoclast precursors in 96-well plates.
- Induce differentiation by adding RANKL (receptor activator of nuclear factor-κB ligand).[13]
- Treat cells with:
  - Vehicle control.
  - Leramistat at various concentrations.
  - A second therapeutic agent (e.g., a DMARD or its active metabolite).
  - Combination of Leramistat and the second agent.
- 3. Assessment of Osteoclastogenesis:
- TRAP Staining: After 4-6 days of culture, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.[14]
- Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well.
- Bone Resorption Assay: Plate cells on bone-mimetic surfaces (e.g., calcium phosphatecoated plates) and quantify the area of resorption pits after cell removal.[15]

# **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. istesso.co.uk [istesso.co.uk]
- 2. Portfolio company Istesso provides update on Phase 2b study of leramistat in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 3. Mitochondrial modulation drives tissue repair in chronic disease [longevity.technology]
- 4. istesso.co.uk [istesso.co.uk]
- 5. istesso.co.uk [istesso.co.uk]
- 6. istesso.co.uk [istesso.co.uk]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Istesso's Leramistat Misses Primary Endpoint in Phase 2b Rheumatoid Arthritis Trial, Shows Promise in Bone Protection [trial.medpath.com]
- 10. chondrex.com [chondrex.com]
- 11. Effects of methotrexate on collagen-induced arthritis in male Wistar rats PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osteoclast Differentiation Assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Combining Leramistat with Other Therapies: Application Notes and Protocols for Experimental Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391344#combining-leramistat-with-other-therapies-in-experimental-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com